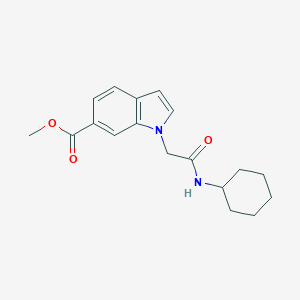

amino]acetamide](/img/structure/B296213.png)

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which plays a role in pain signaling pathways.

Mecanismo De Acción

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide works by blocking the activity of the AT2R, which is involved in pain signaling pathways. By blocking this receptor, N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide reduces the transmission of pain signals from the nerves to the brain, resulting in a reduction in pain.

Biochemical and Physiological Effects

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to have a good safety profile in clinical trials, with no serious adverse events reported. It has also been shown to have a low potential for drug interactions, making it a promising candidate for use in combination with other pain medications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has several advantages for use in laboratory experiments, including its selectivity for the AT2R and its ability to reduce pain without affecting other physiological processes. However, its high cost and limited availability may limit its use in certain research settings.

Direcciones Futuras

There are several potential future directions for research on N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide, including:

1. Investigating its potential as a treatment for other types of chronic pain, such as fibromyalgia and chronic back pain.

2. Exploring the use of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide in combination with other pain medications to enhance its effectiveness.

3. Investigating the mechanism of action of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide in more detail to better understand its effects on pain signaling pathways.

4. Developing new formulations of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide to improve its bioavailability and reduce its cost.

5. Conducting long-term safety studies to better understand the potential risks and benefits of using N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide as a chronic pain treatment.

In conclusion, N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide is a promising candidate for the treatment of chronic pain, with several scientific studies demonstrating its effectiveness in reducing pain in patients with post-herpetic neuralgia and diabetic neuropathy. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential use in combination with other pain medications.

Métodos De Síntesis

The synthesis of N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide involves several steps, including the reaction of 2-ethyl-6-methylphenol with chloroacetyl chloride to form 2-ethyl-6-methylphenylacetyl chloride. This intermediate is then reacted with N-methylsulfonamide and 4-methoxy-3-methylphenylboronic acid to form the final product, N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide.

Aplicaciones Científicas De Investigación

N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide has been the subject of several scientific studies investigating its potential as a treatment for chronic pain. One study found that N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide was effective in reducing pain in patients with post-herpetic neuralgia, a type of nerve pain that can occur after shingles. Another study found that N-(2-ethyl-6-methylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide reduced pain in patients with diabetic neuropathy, a type of nerve damage that can occur in people with diabetes.

Propiedades

Fórmula molecular |

C20H26N2O4S |

|---|---|

Peso molecular |

390.5 g/mol |

Nombre IUPAC |

N-(2-ethyl-6-methylphenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide |

InChI |

InChI=1S/C20H26N2O4S/c1-6-16-9-7-8-14(2)20(16)21-19(23)13-22(4)27(24,25)17-10-11-18(26-5)15(3)12-17/h7-12H,6,13H2,1-5H3,(H,21,23) |

Clave InChI |

HSIIBNNRXMEABS-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C)C |

SMILES canónico |

CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

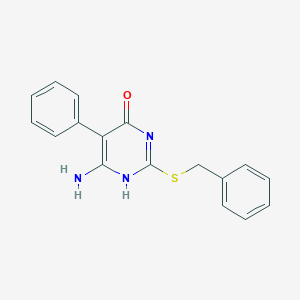

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B296132.png)

![6-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296133.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B296135.png)

![6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296137.png)

![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296143.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)

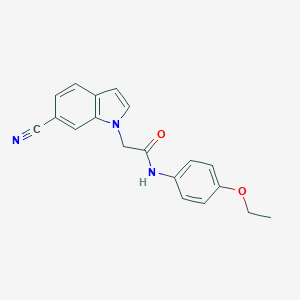

![methyl 1-[2-(diethylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296151.png)